1,1-Dimethyl-3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea
Overview
Description
1,1-Dimethyl-3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea is a complex organic compound that features a urea moiety linked to a phenyl ring, which is further substituted with a 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Dimethyl-3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea typically involves the following steps:
Formation of the Boronate Ester: The initial step involves the formation of the boronate ester by reacting 4,4,5,5-tetramethyl-1,3,2-dioxaborolane with a suitable aryl halide in the presence of a palladium catalyst.
Urea Formation: The next step involves the reaction of the boronate ester with an isocyanate derivative to form the urea moiety.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
1,1-Dimethyl-3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea undergoes various types of chemical reactions, including:
Reduction: Reduction reactions can convert the urea moiety into corresponding amines under suitable conditions.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced under acidic conditions.
Major Products Formed
Oxidation: Boronic acids and their derivatives.
Reduction: Amines and related compounds.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
1,1-Dimethyl-3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1,1-Dimethyl-3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea involves its interaction with various molecular targets and pathways:
Molecular Targets: The boron center in the compound can form reversible covalent bonds with diols and other nucleophiles, making it a useful tool in enzyme inhibition and molecular recognition.
Pathways Involved: The compound can modulate biological pathways by inhibiting key enzymes or interacting with specific receptors, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: A simpler boronate ester used in similar cross-coupling reactions.
N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: A related compound with a dimethylamino group, used in organic synthesis.
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: Another boronate ester with a pyridine ring, used in various chemical reactions.
Uniqueness
1,1-Dimethyl-3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea is unique due to its combination of a urea moiety and a boronate ester, which provides a versatile platform for further functionalization and applications in diverse fields.
Biological Activity
1,1-Dimethyl-3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea (CAS No. 874298-98-3) is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, particularly its inhibitory effects on various biological pathways and its cytotoxicity profile.
The molecular formula of this compound is C15H23BN2O3, with a molecular weight of 290.17 g/mol. It contains a boron atom within a dioxaborolane structure, which is significant for its biological interactions.
Property | Value |
---|---|
CAS Number | 874298-98-3 |
Molecular Formula | C15H23BN2O3 |
Molecular Weight | 290.17 g/mol |
Purity | Not specified |
Inhibition of GSK-3β
Recent studies have highlighted the compound's role as an inhibitor of glycogen synthase kinase 3 beta (GSK-3β), which is implicated in various neurodegenerative diseases and inflammatory processes. In vitro assays have shown that this compound exhibits significant inhibitory activity against GSK-3β with IC50 values indicating potent efficacy.
Table 1: GSK-3β Inhibition Data
Compound | IC50 (µM) | Remarks |
---|---|---|
1 | 10 | Strong inhibitor |
2 | 45 | Moderate activity |
This compound | 20 | Significant inhibition observed |
In a study involving lipopolysaccharide (LPS)-induced inflammation models, the compound significantly reduced the production of pro-inflammatory cytokines such as IL-6 and TNF-α, demonstrating its anti-inflammatory properties .
Cytotoxicity Analysis
Cytotoxicity assays conducted on various cell lines reveal that the compound exhibits low toxicity at effective concentrations. For instance:
Table 2: Cytotoxicity Profile
Cell Line | Concentration (µM) | Viability (%) |
---|---|---|
HT-22 | 10 | >90 |
BV-2 | 10 | >85 |
HT-22 | 100 | 70 |
These results indicate that while the compound is effective in inhibiting GSK-3β and reducing inflammation, it maintains a favorable safety profile with minimal cytotoxic effects at therapeutic doses .
The mechanism by which this compound exerts its biological effects appears to involve modulation of GSK-3β activity. Inhibition of this kinase has been linked to reduced phosphorylation of tau protein and decreased amyloid-beta peptide production—both critical factors in the pathology of Alzheimer's disease . The dioxaborolane moiety may enhance the compound's binding affinity to target proteins due to its unique structural characteristics.
Case Studies
A notable case study involved the administration of this compound in a murine model of Alzheimer's disease. The results demonstrated improved cognitive function and reduced neuroinflammation compared to control groups treated with vehicle solutions. Behavioral assessments indicated enhanced memory retention and learning capabilities among treated subjects .
Properties
IUPAC Name |
1,1-dimethyl-3-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23BN2O3/c1-14(2)15(3,4)21-16(20-14)11-8-7-9-12(10-11)17-13(19)18(5)6/h7-10H,1-6H3,(H,17,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTGSDGDWFXRBFS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)NC(=O)N(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23BN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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